Cas no 209679-21-0 (Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)-)

Technical Introduction: (3R)-4-Fluoro-β-methylbenzenepropanoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its chiral β-methyl substitution. The (R)-enantiomer configuration ensures stereochemical specificity, which is critical for applications requiring precise molecular interactions. The presence of the fluorine atom enhances metabolic stability and influences electronic properties, making it valuable in pharmaceutical intermediates and agrochemical synthesis. Its structural features—combining a rigid aromatic core with a flexible propanoic acid side chain—facilitate targeted binding in receptor-based studies. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where its fluorinated moiety and chiral center contribute to improved pharmacokinetic profiles and selectivity.
Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- structure
209679-21-0 structure
商品名:Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)-
CAS番号:209679-21-0
MF:C10H11O2F
メガワット:182.19154
CID:242140
PubChem ID:40428858

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- 化学的及び物理的性質

名前と識別子

    • Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)-
    • (3R)-3-(4-fluorophenyl)butanoic acid
    • (R)-3-(4-FLUOROPHENYL)BUTANOIC ACID
    • (R)-3-(p-fluorophenyl)butanoic acid
    • AG-E-53908
    • CTK4E5564
    • FT-0695407
    • KB-02981
    • Benzenepropanoic acid, 4-fluoro-beta-methyl-, (betaR)-
    • 209679-21-0
    • MFCD00792581
    • SCHEMBL16232153
    • (R)-3-(4-FLUOROPHENYL)BUTANOICACID
    • EN300-25692517
    • DTXSID70654357
    • AKOS006275337
    • インチ: InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1
    • InChIKey: RGWUPQHXIQNHFN-SSDOTTSWSA-N
    • ほほえんだ: OC(C[C@H](C1C=CC(F)=CC=1)C)=O

計算された属性

  • せいみつぶんしりょう: 182.07400
  • どういたいしつりょう: 182.07430775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • PSA: 37.30000
  • LogP: 2.40390

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- セキュリティ情報

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AB19487-5g
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
5g
$3044.00 2024-04-20
Aaron
AR002L1N-100mg
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
100mg
$496.00 2025-02-13
1PlusChem
1P002KTB-1g
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
1g
$1281.00 2023-12-19
1PlusChem
1P002KTB-10g
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
10g
$5298.00 2023-12-19
1PlusChem
1P002KTB-250mg
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
250mg
$664.00 2023-12-19
Aaron
AR002L1N-1g
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
1g
$1381.00 2025-02-13
Aaron
AR002L1N-500mg
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
500mg
$1081.00 2025-02-13
Enamine
EN300-25692517-5.0g
(3R)-3-(4-fluorophenyl)butanoic acid
209679-21-0 95%
5.0g
$2858.0 2024-06-18
A2B Chem LLC
AB19487-500mg
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
500mg
$844.00 2024-04-20
Enamine
EN300-25692517-2.5g
(3R)-3-(4-fluorophenyl)butanoic acid
209679-21-0 95%
2.5g
$1931.0 2024-06-18

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- 関連文献

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)-に関する追加情報

Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)-: A Comprehensive Overview in Modern Chemical Research

Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- (CAS No. 209679-21-0) is a fluorinated derivative of benzenepropanoic acid, characterized by a β-methyl group and a 4-fluoro substituent. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. The precise stereochemistry, denoted by the (βR) configuration, further enhances its interest as a building block for more complex molecular architectures.

The synthesis and characterization of Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- involve sophisticated organic chemistry techniques, including fluorination and stereoselective reactions. These methods are critical in ensuring the high purity and enantiomeric excess of the final product, which is essential for biological studies. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

In the realm of pharmaceutical research, Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- has been explored as a potential intermediate in the development of novel drugs. Its fluorinated aromatic ring and β-methyl substituent make it a versatile scaffold for designing molecules with improved pharmacokinetic properties. For instance, fluorine atoms are known to enhance metabolic stability and binding affinity, while the β-methyl group can influence lipophilicity and receptor interaction.

One of the most intriguing aspects of this compound is its potential role in modulating biological pathways. Studies have suggested that derivatives of benzenepropanoic acid can interact with various enzymes and receptors, leading to therapeutic effects. The presence of a 4-fluoro group in Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- may further enhance its biological activity by improving its interactions with target proteins. This has prompted researchers to investigate its efficacy in preclinical models for conditions such as inflammation and neurodegeneration.

The stereochemistry of Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)-, specifically the (βR) configuration, plays a crucial role in determining its biological profile. Enantiomers often exhibit different pharmacological activities due to their distinct spatial arrangements. The (βR) form has been found to possess unique properties that make it an attractive candidate for drug development. For example, it may exhibit higher selectivity for certain receptors or better pharmacokinetic profiles compared to other enantiomers.

Recent research has also highlighted the importance of fluorinated benzenepropanoic acids in medicinal chemistry. These compounds have been shown to exhibit anti-inflammatory, analgesic, and even anticancer properties. The combination of a fluorine atom and a β-methyl group provides a balanced profile that can be fine-tuned through structural modifications. This flexibility has led to the discovery of several promising lead compounds that are currently undergoing further investigation.

The synthesis of Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- involves multiple steps, each requiring careful optimization to achieve high yields and purity. Key steps include the introduction of the 4-fluoro group followed by stereoselective alkylation to incorporate the β-methyl substituent. Advanced techniques such as transition metal-catalyzed reactions have been employed to improve efficiency and selectivity. These methods not only enhance the overall yield but also minimize unwanted byproducts.

In conclusion, Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- represents an exciting avenue in chemical biology and pharmaceutical research. Its unique structural features and stereochemical configuration make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various medical challenges.

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